molecular formula C10H8ClN3 B3032837 5-(2-Chlorophenyl)pyrimidin-4-amine CAS No. 56239-12-4

5-(2-Chlorophenyl)pyrimidin-4-amine

Cat. No.: B3032837
CAS No.: 56239-12-4
M. Wt: 205.64 g/mol
InChI Key: ADTRWRAHTJEMCT-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)pyrimidin-4-amine is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a 2-chlorophenyl group at the 5-position and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)pyrimidin-4-amine typically involves a multi-step process. One common method is the three-component coupling reaction, which includes substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis . This reaction yields various 4,5-disubstituted pyrimidine analogs in a single step.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)pyrimidin-4-amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyrimidine N-oxide, while reduction could produce a dihydropyrimidine derivative.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
5-(2-Chlorophenyl)pyrimidin-4-amine has been investigated for its potential as an antimicrobial agent. Derivatives of pyrimidines, including this compound, have shown effectiveness against various bacterial strains. For instance, the structural features of pyrimidine derivatives allow them to act as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway, which is crucial for bacterial growth and proliferation .

Anticancer Properties
Research indicates that pyrimidine derivatives can exhibit anticancer activity. This compound and its analogs have been studied for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The compound's structure enables it to interact with cellular targets effectively, making it a candidate for further development as an anticancer agent .

Fluorescent Probes
Recent studies have explored the use of pyrimidine derivatives, including this compound, as fluorescent probes in cell viability assays. These compounds can discriminate between live and dead cells, providing valuable tools for monitoring cell health in biological research . The unique photophysical properties of these derivatives enhance their utility in fluorescence microscopy and other imaging techniques.

Synthesis and Structural Analysis

Synthetic Pathways
The synthesis of this compound typically involves multi-step chemical reactions starting from simpler pyrimidine precursors. Various methods have been reported, including nucleophilic substitution reactions that introduce the chlorophenyl group into the pyrimidine backbone .

Polymorphism Studies
The compound has been characterized through X-ray crystallography, revealing polymorphic forms with distinct structural arrangements. Such studies are crucial as they can influence the compound's physical properties, solubility, and bioavailability . Understanding these polymorphic forms can lead to optimized formulations in pharmaceutical applications.

Biological Research Applications

Cell Viability Assays
The ability of this compound to act as a fluorescent nucleoside analogue opens avenues for its use in cell viability assays. These assays are essential for drug discovery and toxicology studies, allowing researchers to assess the impact of various compounds on cell health without traditional destructive methods .

Mechanistic Studies
Investigations into the mechanism of action of this compound reveal its interactions with DNA and other cellular components. By binding to specific sites within cells, it can alter cellular functions, which is valuable for understanding disease mechanisms and developing targeted therapies .

Data Summary Table

Application Area Description References
Antimicrobial ActivityInhibits bacterial growth via DHFR inhibition
Anticancer PropertiesTargets cancer cell proliferation through specific signaling pathways
Fluorescent ProbesDiscriminates live/dead cells for viability assays
Synthetic PathwaysMulti-step synthesis involving nucleophilic substitutions
Polymorphism StudiesCharacterization reveals distinct structural forms influencing bioavailability

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Chlorophenyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorophenyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Biological Activity

5-(2-Chlorophenyl)pyrimidin-4-amine is a substituted pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound, characterized by a 2-chlorophenyl substituent at the 5th position of the pyrimidine ring and an amine group at the 4th position, is known for its potential applications in medicinal chemistry, particularly in the development of anticancer agents.

The synthesis of this compound typically involves multi-step procedures, including a notable three-component coupling reaction using substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis. This method allows for the efficient production of the compound while maintaining high purity levels. The presence of the chlorine atom on the phenyl ring increases lipophilicity, which may enhance its biological activity by facilitating membrane penetration .

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. It is believed to inhibit certain enzymes by binding to their active sites, thereby interfering with critical cellular processes such as DNA replication and transcription . Additionally, this compound has been shown to intercalate into DNA/RNA structures, further affecting gene expression and cellular function .

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance, it was tested against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines, showing IC50 values of 0.67 µM, 0.80 µM, and 0.87 µM respectively . These results indicate a promising potential for this compound as a therapeutic agent in oncology.

Cell LineIC50 (µM)
PC-30.67
HCT-1160.80
ACHN0.87

Enzyme Inhibition

In addition to its anticancer properties, this compound has demonstrated inhibitory activity against various enzymes. For example, it showed significant inhibition of alkaline phosphatase (ALP), with an IC50 value of approximately 0.420 µM, indicating strong potential for use in treating conditions associated with ALP activity .

Structure-Activity Relationship (SAR)

The structure of this compound allows for further chemical modifications that can enhance its biological activity. By altering substituents on the pyrimidine ring or modifying the amine group, researchers can explore structure-activity relationships (SAR) to optimize efficacy and selectivity against specific biological targets .

Properties

IUPAC Name

5-(2-chlorophenyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-9-4-2-1-3-7(9)8-5-13-6-14-10(8)12/h1-6H,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTRWRAHTJEMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CN=C2N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00283174
Record name 5-(2-chlorophenyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56239-12-4
Record name MLS002639315
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30226
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2-chlorophenyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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